4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide
Description
4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-methyl-substituted benzene ring linked to a sulfonamide group, with a piperidin-3-ylmethyl moiety attached to the nitrogen.
Properties
Molecular Formula |
C13H20N2O2S |
|---|---|
Molecular Weight |
268.38 g/mol |
IUPAC Name |
4-methyl-N-(piperidin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H20N2O2S/c1-11-4-6-13(7-5-11)18(16,17)15-10-12-3-2-8-14-9-12/h4-7,12,14-15H,2-3,8-10H2,1H3 |
InChI Key |
GBCVMVUEBVZOSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine-3-methanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine moiety can interact with receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents on the sulfonamide nitrogen, aromatic ring modifications, and hybrid heterocyclic systems. These changes significantly impact melting points, solubility, and molecular weight (Table 1).
Table 1: Structural and Physicochemical Comparison
Structure-Activity Relationships (SAR)
- Piperidine vs. Morpholine : Piperidine derivatives (e.g., target compound) may offer better blood-brain barrier penetration than morpholine analogs () due to increased lipophilicity.
- Nitro-Group Impact : Nitro-substituted triazoles () enhance anti-parasitic activity but may increase toxicity risks.
- Trifluoromethyl Effects : Compounds like HV9 () leverage trifluoromethyl groups for metabolic stability and target affinity.
Biological Activity
4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and pharmacological implications based on recent research findings.
Synthesis
The synthesis of 4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. This process can be summarized as follows:
- Starting Materials : 4-methylbenzenesulfonyl chloride and piperidine.
- Reaction Conditions : Conducted under basic conditions to neutralize hydrochloric acid produced during the reaction.
- Purification : Techniques such as recrystallization or chromatography are used to achieve high purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide derivatives. For instance, Vinaya et al. reported that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in combating infections.
Enzyme Inhibition
The compound's sulfonamide group allows it to act as an inhibitor for various enzymes, particularly carbonic anhydrases (CAs). Research indicates that 4-substituted diazobenzenesulfonamides show higher binding affinity towards CAs compared to other derivatives, which may inform its use in treating conditions related to enzyme dysfunction .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The sulfonamide moiety can form hydrogen bonds and ionic interactions with amino acid residues in proteins, influencing enzyme activity or receptor function. This interaction is crucial for understanding the compound's mechanism of action and therapeutic potential.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
